N,N'-Dichloro-1,4-butanediamine

Description

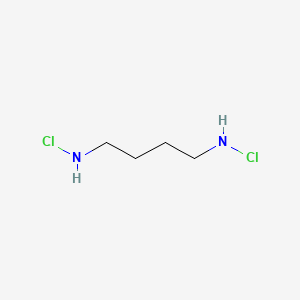

N,N'-Dichloro-1,4-butanediamine (CAS: Not explicitly provided in evidence) is a chlorinated derivative of 1,4-butanediamine, where both terminal amine groups are substituted with chlorine atoms. The chlorine substituents likely enhance electrophilicity and alter solubility compared to non-halogenated analogs .

Properties

CAS No. |

109241-55-6 |

|---|---|

Molecular Formula |

C4H10Cl2N2 |

Molecular Weight |

157.04 g/mol |

IUPAC Name |

N,N'-dichlorobutane-1,4-diamine |

InChI |

InChI=1S/C4H10Cl2N2/c5-7-3-1-2-4-8-6/h7-8H,1-4H2 |

InChI Key |

JWSUGTLVFARELI-UHFFFAOYSA-N |

Canonical SMILES |

C(CCNCl)CNCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dichloro-1,4-butanediamine can be synthesized through the chlorination of 1,4-butanediamine. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a solvent such as water or an organic solvent. The reaction conditions, including temperature and pH, are carefully controlled to ensure the selective chlorination of the amine groups.

Industrial Production Methods

Industrial production of N,N’-Dichloro-1,4-butanediamine follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of 1,4-butanediamine and chlorine gas into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dichloro-1,4-butanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the dichloro compound back to the parent amine.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-dioxide derivatives, while substitution with ammonia can produce 1,4-butanediamine.

Scientific Research Applications

N,N’-Dichloro-1,4-butanediamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Dichloro-1,4-butanediamine involves its reactivity with nucleophiles and electrophiles. The chlorine atoms in the compound are highly reactive and can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

N,N'-Dimethyl-1,4-butanediamine

- Molecular Formula : C₆H₁₆N₂

- Molecular Weight : 116.21 g/mol

- Key Properties : Air-sensitive, used as a pharmaceutical intermediate. Exhibits basicity due to terminal amines (pKa ~10–11) .

- Contrast with Dichloro Analog : Replacement of methyl with chlorine increases molecular weight (estimated ~155–160 g/mol) and electronegativity, reducing basicity and enhancing oxidative stability.

N,N'-Diethyl-1,4-butanediamine

- Molecular Formula : C₈H₂₀N₂

- Molecular Weight : 144.26 g/mol

- Key Properties : Higher hydrophobicity than dimethyl analog due to ethyl groups. Used in polymer chemistry .

N,N'-Dibenzyl-1,4-butanediamine Derivatives

- Examples : p-Chloro, p-Bromo, and p-Methoxy benzyl-substituted variants ().

- Key Properties : Aromatic substituents enhance π-π interactions and receptor binding (e.g., TARLL3h in ).

- Contrast with Dichloro Analog : Aliphatic Cl substituents lack aromaticity but may confer stronger electrophilic character for nucleophilic substitution reactions.

N,N'-Tetramethyl-1,4-butanediamine

- Role : Ligand for trace amine-associated receptors (TARLL3h), with EC₅₀ values in µM range .

- Contrast : Dichloro analogs are unlikely to act as receptor ligands due to reduced basicity but may serve as alkylating agents in drug synthesis.

N-Boc-1,4-butanediamine

- Applications: Used in peptoid synthesis () and nanoparticle functionalization ().

- Contrast : Dichloro derivatives could replace Boc-protected amines in harsh reaction conditions where deprotection is challenging.

N,N-Dimethyl-1,4-butanediamine in Pharmaceuticals

- Safety : Corrosive (H314, H335) and air-sensitive .

- Contrast : Dichloro analogs may pose higher toxicity due to chlorine’s electrophilic nature, requiring stringent handling.

Gemini Surfactants with Tetramethyl-1,4-butanediamine

- Role : Enhances self-assembly and antimicrobial activity in surfactants .

- Contrast : Dichloro derivatives could improve surfactant stability but may reduce biocompatibility.

Structural and Spectral Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.